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The verification of successful genome editing is a critical step in the CRISPR workflow. For

decades, Sanger sequencing has been a reliable method for DNA sequence analysis. Its

application in confirming CRISPR-mediated edits, particularly through the use of

dideoxynucleoside triphosphates (ddNTPs) like ddATP, offers a cost-effective and accessible

validation strategy. However, with the advent of other technologies, it is crucial for researchers

to understand the strengths and limitations of each method to select the most appropriate tool

for their experimental needs.

This guide provides an objective comparison of Sanger sequencing with ddATP against

alternative methods for CRISPR edit confirmation, supported by experimental data and detailed

protocols.

The Role of ddATP in Sanger Sequencing
Sanger sequencing, also known as the chain-termination method, relies on the incorporation of

ddNTPs into a growing DNA strand during in vitro DNA synthesis.[1][2] These modified

nucleotides, including ddATP, lack the 3'-hydroxyl group necessary to form a phosphodiester

bond with the next nucleotide.[1][3] When a DNA polymerase incorporates a ddATP instead of

a regular dATP, the elongation of the DNA chain is terminated.[4][5]

By including a low concentration of fluorescently-labeled ddNTPs for all four bases (ddATP,

ddGTP, ddCTP, ddTTP) in the reaction, a collection of DNA fragments of every possible length

is generated, each ending with a specific labeled nucleotide.[6] These fragments are then

separated by size using capillary electrophoresis, and a laser excites the fluorescent dyes. The
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detector reads the color of the dye on each fragment as it passes, thereby revealing the DNA

sequence.[6][7]
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Caption: Workflow of Sanger sequencing using the chain termination method.

Comparison of CRISPR Validation Methods
While Sanger sequencing is a stalwart of sequence validation, several other methods are

commonly employed to confirm CRISPR edits. The primary alternatives are Enzyme Mismatch

Cleavage Assays (e.g., T7E1) and Next-Generation Sequencing (NGS). Each method offers

distinct advantages in terms of sensitivity, throughput, cost, and the richness of the data

provided.
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Feature
Sanger Sequencing
(with
Deconvolution)

Enzyme Mismatch
Cleavage (T7E1)

Next-Generation
Sequencing (NGS)

Primary Use

Confirmation of on-

target edits in clones

or pooled populations.

[8]

Rapid screening for

the presence of on-

target edits.[9]

Comprehensive on-

and off-target

analysis; detection of

rare edits.[10][11]

Sensitivity

~15-20% for minor

variants in a mixed

population.[12]

Can detect mutations

at ~5-10% frequency.

High sensitivity, can

detect variants at <1%

frequency.[11][12]

Throughput

Low; one

sample/amplicon at a

time.[11]

Moderate; amenable

to 96-well format.

High; massively

parallel sequencing of

millions of reads.[6]

[11]

Data Output

Sequence

chromatogram;

requires

deconvolution

software (e.g., TIDE)

for pooled samples to

estimate indel

frequency.[13][14]

Gel electrophoresis

bands indicating

cleavage; provides an

estimate of editing

efficiency.

Detailed, quantitative

sequence data for all

edits, including

frequency and type of

indels.[10]

Cost per Sample Low to moderate.[15] Low.[9]

High, but cost-

effective for large

numbers of

targets/samples.

Detection of Off-

Targets

Possible if potential

sites are known and

specifically amplified.

[14]

Not suitable for

discovering unknown

off-target events.

Ideal for

comprehensive,

unbiased off-target

analysis.[10]
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Sanger Sequencing for CRISPR Edit Confirmation
This protocol outlines the steps for analyzing a pool of cells to determine overall editing

efficiency.

Genomic DNA Extraction: Isolate high-quality genomic DNA from both the CRISPR-edited

cell population and a control (unedited) population.

PCR Amplification: Design primers to amplify a 400-800 bp region surrounding the CRISPR

target site. Perform PCR on both the edited and control gDNA.

PCR Product Purification: Run the PCR products on an agarose gel to confirm amplification

of a single, specific band. Purify the PCR product using a commercial kit.

Sanger Sequencing Reaction: Submit the purified PCR products (from both edited and

control samples) for Sanger sequencing. Use one of the PCR primers as the sequencing

primer.

Data Analysis: The control sample should yield a clean sequence chromatogram. The edited

sample will likely show overlapping peaks starting from the CRISPR cut site, indicating a

mixed population of DNA sequences (indels). Use a web-based tool like TIDE (Tracking of

Indels by Decomposition) or ICE (Inference of CRISPR Edits) to analyze the .ab1 files from

the control and edited samples.[14] These tools deconvolute the chromatogram data to

estimate the percentage of indels and the overall editing efficiency.
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Caption: Workflow for CRISPR validation using Sanger sequencing.

Enzyme Mismatch Cleavage Assay (T7E1)
This method provides a rapid assessment of whether editing has occurred.
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PCR Amplification: Amplify the target region from both edited and control cell populations, as

described for Sanger sequencing.

Heteroduplex Formation: Mix equal amounts of PCR product from the control and edited

samples. Denature the DNA at 95°C for 5-10 minutes, then re-anneal by slowly cooling to

room temperature. This allows wild-type and edited strands to form mismatched

heteroduplexes.[16]

Enzyme Digestion: Treat the re-annealed DNA with T7 Endonuclease I (T7E1) enzyme,

which specifically cleaves at sites of base-pair mismatches.[9]

Gel Electrophoresis: Analyze the digestion products on an agarose gel. The presence of

cleaved fragments (smaller bands) in addition to the original full-length PCR product

indicates that CRISPR-mediated edits are present in the cell population.[17] The intensity of

the cleaved bands relative to the uncut band can be used to estimate the editing efficiency.

Next-Generation Sequencing (NGS)
NGS provides the most detailed characterization of editing outcomes.

Amplicon Generation: Amplify the on-target (and potential off-target) sites using a two-step

PCR process. The first PCR amplifies the specific genomic region, and the second adds

sequencing adapters and barcodes for multiplexing samples.

Library Preparation & QC: Pool the barcoded amplicons to create a sequencing library.

Quantify the library and assess its quality.

Sequencing: Sequence the library on an NGS platform (e.g., Illumina MiSeq).[10]

Bioinformatic Analysis: Demultiplex the sequencing reads based on their barcodes. Align the

reads to a reference sequence. Analyze the alignments to identify and quantify the different

types of indels, substitutions, and other mutations at both on- and off-target sites.[10]

Choosing the Right Validation Method
The choice of validation method depends on the specific goals of the experiment and available

resources.
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Caption: Decision guide for selecting a CRISPR validation method.
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In conclusion, Sanger sequencing with ddATP remains a highly relevant and valuable tool for

the confirmation of CRISPR edits. When combined with deconvolution software, it provides a

cost-effective method for quantifying on-target editing efficiency. For initial, rapid screening,

enzyme mismatch assays are a suitable choice, while NGS stands as the gold standard for

comprehensive, highly sensitive analysis of both on- and off-target events.[6][12]

Understanding the capabilities and limitations of each technique empowers researchers to

design robust and efficient validation strategies for their genome editing experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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